molecular formula C8H6N4 B1587724 1-(Isocyanomethyl)-1H-benzotriazole CAS No. 87022-42-2

1-(Isocyanomethyl)-1H-benzotriazole

Cat. No. B1587724
CAS RN: 87022-42-2
M. Wt: 158.16 g/mol
InChI Key: YZTNZXMSOPEFKC-UHFFFAOYSA-N
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Description

1-(Isocyanomethyl)-1H-benzotriazole (IMBT) is a novel chemical compound with a variety of scientific and industrial applications. It is a heterocyclic compound with a unique structure, consisting of one nitrogen atom, one carbon atom, and three hydrogen atoms. IMBT is a highly versatile compound with a wide range of applications in the fields of organic synthesis, electrochemistry, catalysis, and pharmaceuticals.

Scientific Research Applications

Application in Multicomponent Reactions (MCRs)

  • Summary of the Application: The compound “1,3-diisocyano-2,2-bis(isocyanomethyl)propane” is used in unprecedented symmetric fourfold Ugi 4CR and fourfold Passerini 3CR . These reactions are types of multicomponent reactions (MCRs), which are highly efficient reactions where three or more reactants combine to form a product.
  • Methods of Application: The synthesis of the compound involves a four-step process . The compound exhibits high functional group tolerance and moderate to high yields, making it suitable for use in these reactions .
  • Results or Outcomes: The use of this compound in MCRs can lead to the creation of complex structures, such as MOFs (Metal-Organic Frameworks), COFs (Covalent Organic Frameworks), dendrimers, or artificial organs .

Application in Transition Metal Isocyanide Complexes

  • Summary of the Application: Transition metal isocyanide complexes are coordination compounds containing isocyanide ligands . Some isocyanide complexes are used in medical imaging .
  • Methods of Application: Isocyanide ligands often install easily, e.g. by treating metal halides with the isocyanide . Many metal cyanides can be N-alkylated to give isocyanide complexes .
  • Results or Outcomes: Because isocyanides are both acceptors and donors, they stabilize a broader range of oxidation states than does CO . This advantage is illustrated by the isolation of the homoleptic vanadium hexaisocyanide complex in three oxidation states .

Application in Organic and Biomolecular Chemistry

  • Summary of the Application: The compound “1,3-diisocyano-2,2-bis(isocyanomethyl)propane” is used in organic and biomolecular chemistry . The electron withdrawing groups appeared to be more favorable for the reaction to achieve higher yields and stereoselectivities .
  • Methods of Application: The synthesis of the compound involves a four-step process . The compound exhibits high functional group tolerance and moderate to high yields, making it suitable for use in these reactions .
  • Results or Outcomes: The use of this compound in organic and biomolecular chemistry can lead to the creation of complex structures, such as MOFs, COFs, dendrimers, or artificial organs .

properties

IUPAC Name

1-(isocyanomethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-9-6-12-8-5-3-2-4-7(8)10-11-12/h2-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTNZXMSOPEFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397045
Record name 1-(Isocyanomethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isocyanomethyl)-1H-benzotriazole

CAS RN

87022-42-2
Record name 1-(Isocyanomethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Isocyanomethyl)-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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